2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
Description
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a bicyclic heterocyclic compound featuring a partially saturated indazole core substituted with an ethyl group at position 2 and an amine at position 3. It is used as a building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and bromodomain-targeting molecules . The compound is cataloged under CAS number 26503-23-1 (though conflicting entries suggest ambiguity in nomenclature; see Section 2.1) and is commercially available with a purity of ≥95% . Its molecular formula is reported as C₉H₁₅N₃ (MW: 165.24 g/mol) based on structural analogs, though some sources ambiguously cite a molecular weight of 182 g/mol, possibly due to salt or hydrate forms .
Properties
IUPAC Name |
2-ethyl-4,5,6,7-tetrahydroindazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-12-9(10)7-5-3-4-6-8(7)11-12/h2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUQGWFBZXALTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCCC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazine with cyclohexanone, followed by cyclization to form the indazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Derivatives and Their Properties
The following table summarizes structural analogs, focusing on substitutions at positions 2 and 3 of the tetrahydroindazole scaffold:
Note: CAS number conflicts exist for the ethyl derivative; some sources incorrectly list it under 26503-23-1, which belongs to the methyl analog .
Pharmacological Activity
- 2-Methyl Derivative : Demonstrated activity in bromodomain and extra-terminal (BET) inhibitors. Compound 39 () showed potent binding to BET proteins (IC₅₀ < 100 nM) .
- Ethyl Derivative : While direct data are scarce, its structural similarity to the methyl analog suggests comparable target engagement with improved membrane permeability due to higher lipophilicity (clogP ~1.46 vs. 1.21 for methyl) .
Physical Properties
Commercial Availability and Stability
- Ethyl Derivative : Available from SynChem, Inc. (SC-25730) and BLD Pharm Ltd. (BD237764) in gram-scale quantities .
Biological Activity
2-Ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H15N3
- Molar Mass : 165.24 g/mol
- Density : 1.25 g/cm³ (predicted)
- Boiling Point : 331.5 °C (predicted)
- pKa : 5.15 (predicted) .
The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in disease pathways. This compound's structure allows it to engage with biological systems effectively, leading to its observed pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Kinases : The compound has shown promising results in inhibiting kinases such as FGFR1 and Aurora kinases. For instance, it demonstrated an IC50 value of less than 4.1 nM against FGFR1 in certain cell lines .
| Compound | Target | IC50 Value (nM) |
|---|---|---|
| This compound | FGFR1 | < 4.1 |
| Other Indazole Derivative | Aurora A/B | 26/15 |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness is demonstrated through in vitro studies where it inhibited bacterial growth effectively.
Anti-inflammatory Activity
Indazole derivatives are known for their anti-inflammatory properties. The specific mechanisms often involve the modulation of inflammatory cytokines and pathways that lead to reduced inflammation.
Case Studies
Several studies have explored the biological activity of indazole derivatives similar to this compound:
- Study on Kinase Inhibition : A study evaluated a series of indazole derivatives for their inhibitory effects on various kinases. The results indicated that modifications at specific positions on the indazole ring significantly impacted potency .
- Anticancer Efficacy : Another study focused on the anticancer efficacy of indazole derivatives against human tumor cell lines. The compounds were tested for their antiproliferative activities with IC50 values ranging from nanomolar to micromolar concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
